molecular formula C15H20N2O2 B6993804 Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate

Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate

Cat. No.: B6993804
M. Wt: 260.33 g/mol
InChI Key: WRLZZGJLMULYIK-UHFFFAOYSA-N
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Description

Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate is a chemical compound that features a hept-6-ynyl group attached to a pyrimidine ring substituted with two methyl groups at positions 4 and 6

Properties

IUPAC Name

hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-5-6-7-8-9-19-15(18)10-14-12(2)16-11-17-13(14)3/h1,11H,5-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLZZGJLMULYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)CC(=O)OCCCCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate typically involves the esterification of 2-(4,6-dimethylpyrimidin-5-yl)acetic acid with hept-6-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The hept-6-ynyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate is unique due to the presence of the hept-6-ynyl group, which imparts distinct chemical properties such as increased reactivity and lipophilicity. This makes it a valuable compound for specific applications where these properties are advantageous .

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